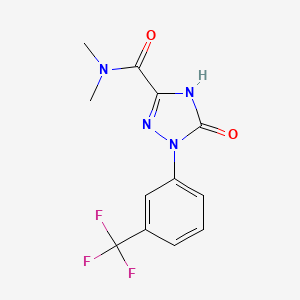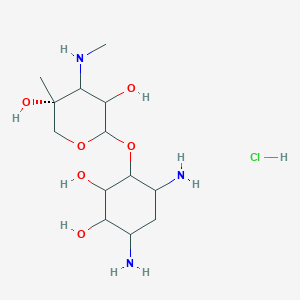
(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and methylamino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride” typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of carbon-nitrogen bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have therapeutic potential due to its ability to interact with biological targets. Research may focus on its efficacy and safety as a potential treatment for various diseases.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties may enable it to serve as a key intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of “(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride” involves its interaction with specific molecular targets. The compound’s functional groups may enable it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and molecular biology studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino sugar derivatives and cyclohexyl-based molecules with multiple functional groups. Examples include:
- (5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- (5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H28ClN3O6 |
|---|---|
Poids moléculaire |
357.83 g/mol |
Nom IUPAC |
(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride |
InChI |
InChI=1S/C13H27N3O6.ClH/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18;/h5-12,16-20H,3-4,14-15H2,1-2H3;1H/t5?,6?,7?,8?,9?,10?,11?,12?,13-;/m0./s1 |
Clé InChI |
VIWUGJRNBCACFH-QPGRETCDSA-N |
SMILES isomérique |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O.Cl |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


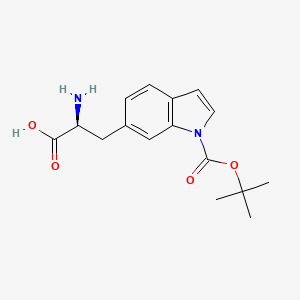
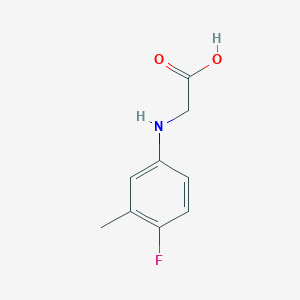

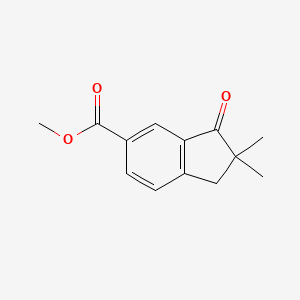
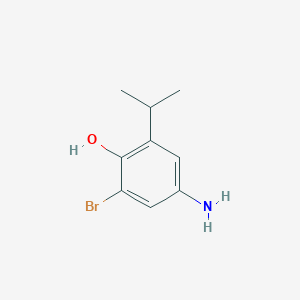

![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
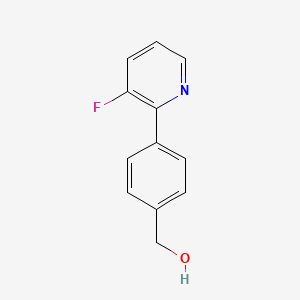
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994744.png)

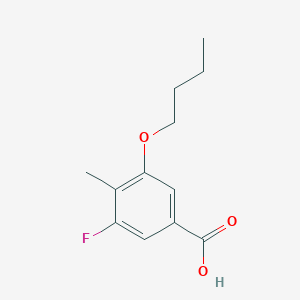
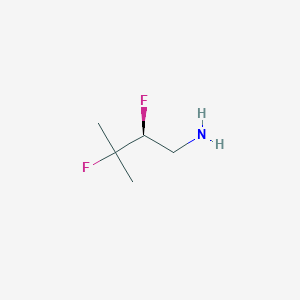
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
